molecular formula C10H14N2O3 B13269720 1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B13269720
M. Wt: 210.23 g/mol
InChI Key: JIOFTXUONQSKOH-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound that belongs to the family of tetrahydropyrazine derivatives This compound is characterized by the presence of a hydroxycyclohexyl group attached to a tetrahydropyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of cyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydropyrazine-2,3-dione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: Research has indicated its potential as a therapeutic agent for certain neurological disorders due to its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxycyclohexyl)acetamide: This compound shares a similar hydroxycyclohexyl group but differs in its core structure.

    4-Hydroxycyclohexyl methacrylate: Another compound with a hydroxycyclohexyl group, used primarily in polymer chemistry.

    N-(4-Hydroxycyclohexyl)acetamide: Known for its anticonvulsant properties and studied for its potential therapeutic applications.

Uniqueness

1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its tetrahydropyrazine-2,3-dione core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

4-(4-hydroxycyclohexyl)-1H-pyrazine-2,3-dione

InChI

InChI=1S/C10H14N2O3/c13-8-3-1-7(2-4-8)12-6-5-11-9(14)10(12)15/h5-8,13H,1-4H2,(H,11,14)

InChI Key

JIOFTXUONQSKOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C=CNC(=O)C2=O)O

Origin of Product

United States

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